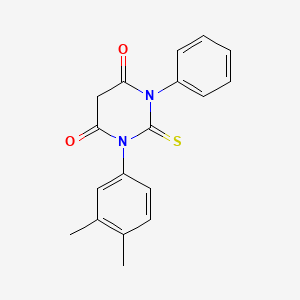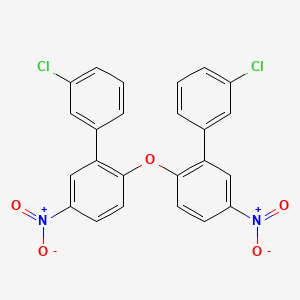
6,6''-Oxybis(3'-chloro-3-nitro-1,1'-biphenyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’‘-Oxybis(3’-chloro-3-nitro-1,1’-biphenyl) is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two biphenyl units connected through an oxygen atom, with each biphenyl unit substituted with a chlorine and a nitro group. The molecular structure of this compound makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’‘-Oxybis(3’-chloro-3-nitro-1,1’-biphenyl) typically involves the coupling of two biphenyl units through an oxygen atom. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of 2-iodo-4-nitrofluorobenzene with boronic acid in the presence of a palladium catalyst and triphenylphosphine in refluxing dioxane . This method yields the desired biphenyl derivative with high efficiency.
Industrial Production Methods
Industrial production of 6,6’‘-Oxybis(3’-chloro-3-nitro-1,1’-biphenyl) may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6,6’‘-Oxybis(3’-chloro-3-nitro-1,1’-biphenyl) undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Strong nucleophiles such as dimethylamine in ethanol solution at room temperature.
Major Products Formed
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
6,6’‘-Oxybis(3’-chloro-3-nitro-1,1’-biphenyl) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 6,6’‘-Oxybis(3’-chloro-3-nitro-1,1’-biphenyl) involves its interaction with molecular targets through its nitro and chlorine substituents. The nitro groups can participate in redox reactions, while the chlorine atoms can undergo nucleophilic substitution. These interactions can affect various molecular pathways, leading to diverse chemical and biological effects.
Comparison with Similar Compounds
Similar Compounds
2’-Bromo-2-fluoro-5-nitro-1,1’-biphenyl: Similar biphenyl derivative with different substituents.
1,1’-Oxybis(3-chloropropyl) ether: Another compound with an oxygen bridge but different substituents.
Properties
Molecular Formula |
C24H14Cl2N2O5 |
|---|---|
Molecular Weight |
481.3 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-1-[2-(3-chlorophenyl)-4-nitrophenoxy]-4-nitrobenzene |
InChI |
InChI=1S/C24H14Cl2N2O5/c25-17-5-1-3-15(11-17)21-13-19(27(29)30)7-9-23(21)33-24-10-8-20(28(31)32)14-22(24)16-4-2-6-18(26)12-16/h1-14H |
InChI Key |
UVYWMLHNIHMHNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C=CC(=C2)[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


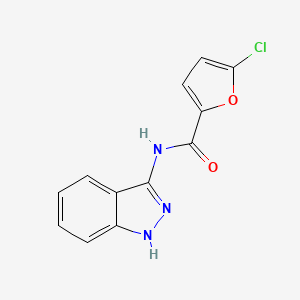

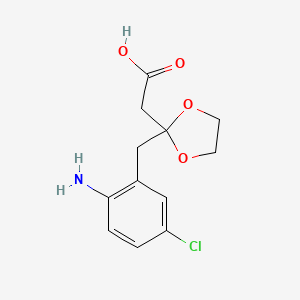
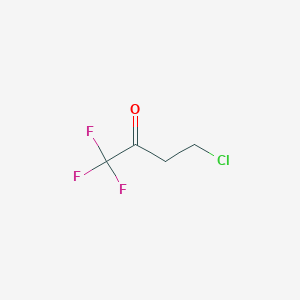
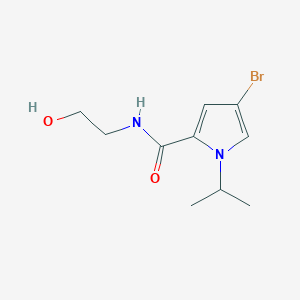
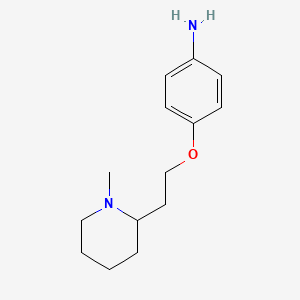
![3-[(3-Methyl-1,2-oxazol-5-yl)methoxy]propanoic acid](/img/structure/B14915220.png)
![[4-(4-Phenylphenyl)-1-triazolyl]-(1-pyrrolidinyl)methanone](/img/structure/B14915221.png)
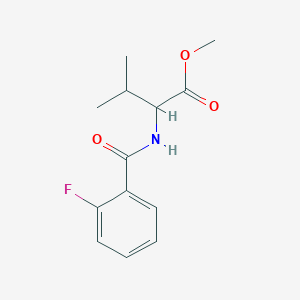

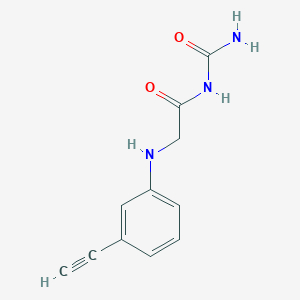

![2-(Benzyl(methyl)amino)-N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)acetamide](/img/structure/B14915243.png)
